molecular formula C4H12Si B7801327 Diethylsilane

Diethylsilane

Cat. No.: B7801327
M. Wt: 88.22 g/mol
InChI Key: UCXUKTLCVSGCNR-UHFFFAOYSA-N
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Description

Diethylsilane, also known as (C2H5)2SiH2, is an organosilicon compound with the molecular formula C4H12Si. It is a colorless liquid that is highly flammable and sensitive to air. This compound is primarily used as a reagent in organic synthesis and as a precursor for the deposition of silicon-containing films in the semiconductor industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethylsilane can be synthesized through the reaction of diethylchlorosilane with lithium aluminum hydride. The reaction proceeds as follows:

(C2H5)2SiCl2+LiAlH4(C2H5)2SiH2+LiCl+AlCl3(C2H5)2SiCl2 + LiAlH4 \rightarrow (C2H5)2SiH2 + LiCl + AlCl3 (C2H5)2SiCl2+LiAlH4→(C2H5)2SiH2+LiCl+AlCl3

This reaction is typically carried out in an inert atmosphere to prevent the compound from reacting with moisture or oxygen .

Industrial Production Methods

In industrial settings, this compound is produced through the direct reaction of silicon with ethyl chloride in the presence of a copper catalyst. The reaction is carried out at elevated temperatures and pressures to achieve high yields:

Si+2C2H5Cl(C2H5)2SiH2+HClSi + 2C2H5Cl \rightarrow (C2H5)2SiH2 + HCl Si+2C2H5Cl→(C2H5)2SiH2+HCl

This method is preferred for large-scale production due to its efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Diethylsilane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethylsilane has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of diethylsilane in hydrosilylation reactions involves the activation of the silicon-hydrogen bond by a transition metal catalyst. The activated silicon-hydrogen bond then adds across the carbon-carbon multiple bond of the substrate, forming the desired organosilicon product. The molecular targets and pathways involved depend on the specific reaction and catalyst used .

Comparison with Similar Compounds

Diethylsilane is similar to other organosilicon compounds such as dimethylsilane ((CH3)2SiH2) and diphenylsilane ((C6H5)2SiH2). this compound is unique in its reactivity and selectivity in hydrosilylation reactions. It offers higher selectivity and functional group tolerance compared to its analogs .

List of Similar Compounds

Biological Activity

Diethylsilane (C4H10Si) is an organosilicon compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and materials science. This article explores the biological activity of this compound, focusing on its antimicrobial properties, effects on cellular mechanisms, and potential applications in therapeutic contexts.

Overview of this compound

This compound is a silane compound characterized by two ethyl groups attached to a silicon atom. It is primarily used as a reducing agent in organic synthesis and has been studied for its reactivity in various chemical transformations. Recent studies suggest that this compound may also exhibit significant biological activity, particularly in the context of antimicrobial effects and cellular interactions.

Antimicrobial Activity

Recent research indicates that compounds related to this compound, particularly diethyl phthalate (a derivative), exhibit notable antimicrobial properties. Diethyl phthalate has been shown to induce the production of reactive oxygen species (ROS) in bacterial cells, leading to oxidative stress and cell death. This mechanism involves the inhibition of antioxidant enzymes such as superoxide dismutase (SOD), glutathione peroxidase (GPX), and glutathione reductase (GSH reductase) .

The antimicrobial effect is attributed to the following mechanisms:

  • Reactive Oxygen Species Production : Diethyl phthalate increases superoxide production, which contributes to oxidative stress in microbial cells.
  • Enzyme Inhibition : The binding affinity of diethyl phthalate for antioxidant enzymes leads to decreased enzymatic activity, further exacerbating oxidative damage.
  • Cellular Damage : The accumulation of lipid peroxides and other ROS results in cellular damage and eventual cell death .

Case Studies and Research Findings

Several studies have examined the biological activity of this compound and its derivatives:

  • In Vitro Studies : A study utilizing in vitro assays demonstrated that diethyl phthalate significantly inhibited the growth of various bacterial strains by inducing oxidative stress through ROS generation .
  • Toxicological Assessments : Research on phthalates, including diethyl phthalate, has revealed their potential to disrupt hormonal balance and induce liver toxicity in rodent models. These effects are mediated through activation of peroxisome proliferator-activated receptors (PPARs), leading to liver hypertrophy and hyperplasia .
  • Reduction Reactions : this compound has been effectively used as a reducing agent in organic synthesis, demonstrating its utility beyond biological applications. For instance, it has facilitated the reduction of secondary amides to imines and secondary amines under mild conditions .

Data Tables

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

StudyCompoundBiological ActivityMechanism
Diethyl PhthalateAntimicrobialROS production, enzyme inhibition
Diethyl PhthalateLiver toxicityPPARα activation
This compoundReducing agentReduction of amides

Properties

IUPAC Name

diethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12Si/c1-3-5-4-2/h3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCXUKTLCVSGCNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[SiH2]CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

88.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; [Merck Index] Clear colorless liquid; [MSDSonline]
Record name Diethylsilane
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Vapor Pressure

207.52 [mmHg]
Record name Diethylsilane
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CAS No.

542-91-6
Record name Diethylsilane
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Record name Silane, diethyl-
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Record name Diethylsilane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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